molecular formula C15H19NO4S2 B2438187 (E)-methyl 2-((1-(styrylsulfonyl)pyrrolidin-3-yl)thio)acetate CAS No. 1799268-37-3

(E)-methyl 2-((1-(styrylsulfonyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2438187
CAS No.: 1799268-37-3
M. Wt: 341.44
InChI Key: CJENWCIVSNSVPM-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound provides insights into its physical and chemical properties. The compound “(E)-methyl 2-((1-(styrylsulfonyl)pyrrolidin-3-yl)thio)acetate” contains a pyrrolidine ring, which is a versatile scaffold for novel biologically active compounds . The exact structure can be determined using techniques like X-ray crystallography, NMR spectroscopy, etc.

Scientific Research Applications

Synthesis and Chemical Properties

  • Building Blocks for Synthesis : Methyl (styrylsulfonyl)acetate, closely related to the compound , has been used as a building block in the synthesis of various heterocyclic compounds, such as 5-phenyl-tetrahydro-1,4-thiazin-3-one derivatives and related structures (Takahashi & Yuda, 1996).

  • Catalysis : A compound with a similar structure, nicotinium methane sulfonate, derived from nicotine, has been characterized as a bi-functional ionic liquid and used as a catalyst in the synthesis of 2-amino-3-cyanopyridines, demonstrating the potential of similar compounds in catalytic applications (Tamaddon & Azadi, 2018).

  • Quantum Chemical Investigations : Quantum-chemical calculations have been performed on related pyrrolidinone compounds, exploring their electronic properties such as HOMO and LUMO energies, which are critical for understanding the reactivity and potential applications in material science (Bouklah et al., 2012).

  • Corrosion Inhibition : Another related compound, [(2-pyridin-4-ylethyl)thio]acetic acid, has shown significant efficiency as a corrosion inhibitor for steel in sulfuric acid solution, suggesting potential applications of similar compounds in material protection (Bouklah et al., 2005).

Pharmaceutical Research

  • Drug Metabolism Study : In a study related to the metabolism of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, a pharmaceutical ingredient, chromatography and mass spectrometry were used to investigate the structure of its main metabolite, highlighting the importance of studying similar compounds in pharmaceutical research (Varynskyi & Kaplaushenko, 2020).

  • Topoisomerase IIα Inhibition : Copper(II) complexes with L- and D-proline-thiosemicarbazone conjugates, structurally related to our compound of interest, have been synthesized and shown to inhibit Topoisomerase IIα, an important target in cancer therapy (Bacher et al., 2013).

Properties

IUPAC Name

methyl 2-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S2/c1-20-15(17)12-21-14-7-9-16(11-14)22(18,19)10-8-13-5-3-2-4-6-13/h2-6,8,10,14H,7,9,11-12H2,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJENWCIVSNSVPM-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CSC1CCN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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